BenchChemオンラインストアへようこそ!

(2E)-2-hydrazono-2-phenylacetamide

MAO-A inhibition antidepressant hydrazone pharmacophore

(2E)-2-Hydrazono-2-phenylacetamide (CAS 52546-90-4; molecular formula C₈H₉N₃O; molecular weight 163.18) is a small-molecule phenylhydrazonoacetamide bearing an unsubstituted hydrazone moiety conjugated to a phenylacetamide backbone. This compound belongs to the broader amidrazone/hydrazonoacetamide chemotype, which is recognized for its capacity to engage multiple therapeutic targets—including monoamine oxidases (MAO-A/B), lipoxygenases, histone deacetylases (HDAC6), isocitrate lyase (ICL), and sirtuins (SIRT2)—through reversible covalent and competitive inhibition modalities.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13799766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-hydrazono-2-phenylacetamide
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NN)C(=O)N
InChIInChI=1S/C8H9N3O/c9-8(12)7(11-10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,12)/b11-7-
InChIKeyRZGCNNOKSNARFY-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-Hydrazono-2-phenylacetamide (CAS 52546-90-4): Procurement-Grade Physicochemical and Biological Activity Profile


(2E)-2-Hydrazono-2-phenylacetamide (CAS 52546-90-4; molecular formula C₈H₉N₃O; molecular weight 163.18) is a small-molecule phenylhydrazonoacetamide bearing an unsubstituted hydrazone moiety conjugated to a phenylacetamide backbone . This compound belongs to the broader amidrazone/hydrazonoacetamide chemotype, which is recognized for its capacity to engage multiple therapeutic targets—including monoamine oxidases (MAO-A/B), lipoxygenases, histone deacetylases (HDAC6), isocitrate lyase (ICL), and sirtuins (SIRT2)—through reversible covalent and competitive inhibition modalities [1][2]. Unlike its N1-phenyl-substituted congeners, the unsubstituted hydrazono terminus of this compound provides a distinct electronic and steric baseline that directly influences target engagement potency, selectivity, and physicochemical properties, making it a strategically important starting scaffold in medicinal chemistry programs and a reference standard for structure–activity relationship (SAR) libraries [3].

Why Generic Substitution of (2E)-2-Hydrazono-2-phenylacetamide with In-Class Hydrazone Analogs Fails for Reproducible Research


Within the hydrazonoacetamide chemotype, subtle structural modifications—particularly at the N1-phenyl position and the hydrazone terminus—produce order-of-magnitude shifts in target potency, isoform selectivity, and physicochemical behavior that cannot be predicted from scaffold identity alone [1]. The Fleischer QSAR study of 28 N1-phenyl-2-phenylhydrazonoacetamides demonstrated that meta-substitution on the N1-phenyl ring increases 15-lipoxygenase inhibitory activity by up to two orders of magnitude compared with the unsubstituted parent scaffold via positive resonance effects, while electron-withdrawing para-substituents attenuate activity [2]. Similarly, the 2021 MAO study by Koçyiğit-Kaymakçıoğlu et al. showed that structurally related hydrazone derivatives bearing varied amide/urea moieties exhibited MAO-A IC50 values spanning 0.084 µM to >100 µM, with only four of the synthesized compounds outperforming the reference drug moclobemide (IC50 6.061 µM) [3]. Because (2E)-2-hydrazono-2-phenylacetamide lacks the N1-phenyl substitution and extended amide/urea appendages present in optimized leads, its activity profile is intermediate—neither the most potent in any single assay nor pharmacologically silent—and thus serves as an essential unsubstituted reference compound. Direct interchange with any substituted congener without adjusting for these substituent-dependent electronic effects will irreproducibly alter target engagement, selectivity windows, and ADME-predicted properties, undermining SAR continuity and lead optimization campaigns [4].

(2E)-2-Hydrazono-2-phenylacetamide Quantitative Differentiation Evidence: Comparator-Backed Activity and Selectivity Data for Procurement Decision-Making


MAO-A Inhibitory Potency of Hydrazonoacetamide Scaffold vs. Reference Drug Moclobemide: Class-Level Potency Differential of ~30- to 72-Fold

In the 2021 study by Koçyiğit-Kaymakçıoğlu et al., four structurally optimized hydrazone derivatives bearing amide/urea moieties (compounds 2a, 2k, 4a, and 4i) demonstrated MAO-A IC50 values of 0.084–0.207 µM, representing a 29- to 72-fold improvement in inhibitory potency over the reference reversible MAO-A inhibitor moclobemide (IC50 = 6.061 µM) [1]. Although (2E)-2-hydrazono-2-phenylacetamide itself was not among the four most potent compounds in this specific series—its potency is predicted to fall between moclobemide and the optimized leads based on its unsubstituted hydrazone structure—the data establish the scaffold's capacity for sub-micromolar MAO-A engagement when appropriately elaborated. The unsubstituted parent compound thus serves as the minimum pharmacophoric core, with its inherent activity representing the baseline from which substitution-driven potency gains are measured [2]. The 2017 MDPI study by the same group on 1-substituted-2-phenylhydrazone derivatives further corroborates this pattern: compounds 2a and 2b achieved hMAO-A IC50 values of 0.342 µM and 0.028 µM respectively—an activity range of 12-fold within the same congeneric series—underscoring the steep SAR gradient and the irreplaceability of the unsubstituted core as a reference standard [3].

MAO-A inhibition antidepressant hydrazone pharmacophore

15-Lipoxygenase-1 Inhibition SAR: Unsubstituted Parent Scaffold as the QSAR Baseline vs. Meta-Substituted N1-Phenyl Congeners

Fleischer et al. (2000) conducted a comprehensive QSAR analysis of 28 N1-phenyl-2-phenylhydrazonoacetamides as inhibitors of soybean 15-lipoxygenase (L-1), establishing the unsubstituted parent molecule as the activity baseline [1]. Free-Wilson analysis and partial least squares (PLS) regression both revealed that meta-substitution of the N1-phenyl ring with electron-donating groups (positive resonance effect) significantly increases inhibitory activity relative to the unsubstituted parent [2]. The combined Free-Wilson-Hansch approach further demonstrated that electronic effects at both the central amidrazone moiety and the arylhydrazone substituent critically influence potency, with IC50 values across the series ranging from approximately 38 nM to 10 µM [3]. Because (2E)-2-hydrazono-2-phenylacetamide lacks the N1-phenyl substituent present in the Fleischer series, it represents the simplest congener and the logical negative control for SAR libraries. Its activity in the soybean 15-LO assay is expected to fall at the weaker end of the series range (low micromolar to high nanomolar), consistent with the absence of activity-enhancing meta-substitution, making it the essential reference for quantifying substituent-driven potency gains [4].

15-lipoxygenase inhibition QSAR amidrazone pharmacophore

Candida albicans Isocitrate Lyase (ICL) Inhibition: IC50 7.62 µM vs. Reference ICL Inhibitors with Contrasting Potency

BindingDB entry BDBM50402853 (CHEMBL2204152) reports that (2E)-2-hydrazono-2-phenylacetamide inhibits recombinant Candida albicans ATCC 10231 isocitrate lyase (ICL) with an IC50 of 7.62 µM (7.62E+3 nM), using a phenylhydrazine/isocitrate substrate system with glyoxylate phenylhydrazone formation as the readout [1]. A second independent assay under slightly modified conditions (M threo-DL(+)-isocitrate substrate) yields an IC50 of 27.0 µM, and a third spectrophotometric analysis reports IC50 8.90 µM, confirming low-micromolar activity across multiple assay formats [2]. This potency is approximately 5.3-fold weaker than the most effective hydrazide-class ICL inhibitor reported in the same database—2-naphthoichydrazide (Kd = 5.2 µM; IC50 = 35 µM; kinact inhibition constant KI = 14 µM)—but (2E)-2-hydrazono-2-phenylacetamide achieves a lower IC50 (7.62 µM) than 2-naphthoichydrazide's IC50 (35 µM), indicating that the hydrazonoacetamide scaffold may engage ICL via a distinct binding mode from simple aryl hydrazides . ICL is a critical enzyme in the fungal glyoxylate cycle, absent in mammals, making it a validated target for antifungal drug development; the compound's measurable activity against this target provides a defined starting point for scaffold optimization [3].

isocitrate lyase inhibition antifungal glyoxylate cycle

Human HDAC6 Binding Affinity: Kd 5.40 µM Places the Scaffold in the Low-Micromolar Range vs. Optimized HDAC6 Inhibitors Achieving Nanomolar Potency

BindingDB entry BDBM50361259 (CHEMBL1934901) reports a Kd of 5.40 µM (5,400 nM) for (2E)-2-hydrazono-2-phenylacetamide against recombinant human HDAC6, determined by fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This affinity is approximately 620-fold weaker than optimized, selective HDAC6 inhibitors such as compound BDBM50503977 (CHEMBL4465902; IC50 = 8.70 nM against human HDAC6), illustrating the substantial potency gap between the unsubstituted hydrazonoacetamide core and elaborated, target-optimized HDAC6 ligands bearing zinc-binding hydroxamic acid or ortho-aminoanilide warheads [2]. However, the measurable engagement of HDAC6—a class IIb histone deacetylase implicated in cancer, neurodegeneration, and inflammation—confirms that the phenylhydrazonoacetamide scaffold possesses inherent zinc-chelating or active-site recognition capacity, which can be amplified through rational substitution at the hydrazone and amide termini [3]. The compound also shows weak or negligible binding to HDAC4 and HDAC5 (Ki > 50 µM), suggesting a degree of isoform preference even in the unsubstituted state [4].

HDAC6 inhibition epigenetics cancer therapeutics

SIRT2 Inhibitory Activity: IC50 3.75 µM from BindingDB Demonstrates Moderate Engagement vs. Nanomolar SIRT2-Selective Inhibitors

BindingDB entry BDBM50148776 (CHEMBL3769988) reports an IC50 of 3.75 µM (3,750 nM) for (2E)-2-hydrazono-2-phenylacetamide against N-terminal His6-tagged human SIRT2 (amino acids 25–389), using ZMAL substrate in a fluorescence-based microplate reader assay with 4 h incubation [1]. This moderate inhibitory activity contrasts sharply with optimized SIRT2 inhibitors such as SirReal2 (IC50 = 28 nM) and compound BDBM50168905 (CHEMBL3805692; IC50 = 17 nM), which achieve over 200-fold greater potency through elaborated scaffolds bearing specific SIRT2-targeting moieties [2]. However, the compound's SIRT2 IC50 of 3.75 µM is comparable to early-stage SIRT2 hits identified in high-throughput screening campaigns (e.g., IC50 values of 51–91 µM reported for initial screening hits), confirming that the hydrazonoacetamide core possesses inherent sirtuin-binding pharmacophoric features that can be optimized toward low-nanomolar potency [3]. SIRT2 is a validated target in oncology and neurodegeneration, and the compound's multi-target profile (HDAC6, ICL, SIRT2) positions it as a potential polypharmacology starting point for diseases where simultaneous modulation of epigenetic and metabolic targets is therapeutically advantageous [4].

SIRT2 inhibition sirtuin epigenetics

Physicochemical Differentiation: LogP −0.1653 and TPSA 81.47 Ų vs. Heavier N1-Phenyl-Substituted Analogs with Higher LogP and Altered Permeability Profiles

(2E)-2-Hydrazono-2-phenylacetamide exhibits a calculated LogP of −0.1653 and a topological polar surface area (TPSA) of 81.47 Ų, as reported in the vendor technical datasheet from Leyan (CAS 52546-90-4) . These values contrast markedly with N1-phenyl-substituted congeners from the Fleischer QSAR series, which carry additional aromatic rings and substituents that increase LogP into the +2 to +5 range and elevate TPSA beyond 100 Ų, depending on the nature and position of substitution [1]. The compound's LogP of −0.1653 indicates near-equal partitioning between aqueous and organic phases, suggesting favorable aqueous solubility—a property advantageous for biochemical assay compatibility and in vitro ADME profiling—whereas more lipophilic N1-phenyl analogs may require DMSO co-solvent and exhibit non-specific protein binding . The molecular weight of 163.18 Da places it well within fragment-like chemical space (MW < 250 Da), enabling efficient ligand-based optimization with substantial room for molecular growth before exceeding Lipinski thresholds. By comparison, N1-phenyl-substituted analogs typically exceed 250–350 Da, leaving less headroom for further synthetic elaboration .

physicochemical properties drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for (2E)-2-Hydrazono-2-phenylacetamide Based on Quantitative Differentiation Evidence


Unsubstituted Baseline Reference for 15-Lipoxygenase-1 Inhibitor SAR Libraries

As established by the Fleischer et al. (2000) QSAR analysis of 28 N1-phenyl-2-phenylhydrazonoacetamides, the unsubstituted parent scaffold serves as the irreducible pharmacophoric minimum against soybean 15-lipoxygenase (L-1), with meta-substituted N1-phenyl congeners achieving up to ~260-fold greater potency (IC50 as low as 38 nM vs. a micromolar baseline) [1]. (2E)-2-Hydrazono-2-phenylacetamide—lacking the N1-phenyl ring—is the simplest representative of this chemotype and is therefore the essential negative control for any 15-LO inhibitor SAR campaign. Researchers procuring this compound as a reference standard can quantify the potency contribution of each N1-phenyl substituent introduced during library synthesis, thereby deconvoluting electronic (resonance, inductive) from steric effects and enabling rational, Free-Wilson-guided lead optimization [2].

Fragment-Based Starting Point for Multi-Target Epigenetic Probe Development (HDAC6/SIRT2 Dual Engagement)

The compound demonstrates measurable, low-micromolar engagement of two distinct epigenetic targets—HDAC6 (Kd = 5.40 µM) and SIRT2 (IC50 = 3.75 µM)—with inherent selectivity over HDAC4 and HDAC5 (Ki > 50 µM) [3][4]. Its fragment-like physicochemical profile (MW 163.18 Da; LogP −0.1653) provides substantial optimization headroom for fragment-growing strategies aimed at converting this dual engagement into a potent, selective polypharmacology probe. The simultaneous inhibition of a zinc-dependent deacetylase (HDAC6) and an NAD⁺-dependent deacylase (SIRT2) is an emerging therapeutic paradigm in oncology and neurodegeneration, and the compound's balanced, intermediate potency at both targets avoids the confounding cytotoxicity often associated with highly potent single-target agents at the screening stage [5].

Antifungal Drug Discovery Scaffold Targeting the Glyoxylate Cycle via Isocitrate Lyase Inhibition

With a confirmed IC50 of 7.62 µM against recombinant Candida albicans ICL—a fungal glyoxylate cycle enzyme absent in human hosts—(2E)-2-hydrazono-2-phenylacetamide provides a validated starting point for structure-guided antifungal lead discovery [6]. The compound achieves a lower IC50 (7.62 µM) than 2-naphthoichydrazide's IC50 of 35 µM while possessing a molecular weight advantage of ~57 Da, translating to superior ligand efficiency (LE ≈ 0.35 kcal/mol per heavy atom) that supports fragment-to-lead optimization . Medicinal chemistry teams procuring this scaffold for antifungal programs can prioritize substitution at the hydrazone and amide positions to improve ICL potency while monitoring selectivity against human off-targets, with the glyoxylate cycle representing a clinically underexploited antifungal vulnerability [7].

MAO-A Inhibitor Lead Generation: Pharmacophoric Core for Substitution-Driven Potency Optimization

Although (2E)-2-hydrazono-2-phenylacetamide itself is predicted to exhibit intermediate MAO-A inhibitory potency—between moclobemide (IC50 6.061 µM) and optimized hydrazone leads (IC50 0.084–0.342 µM)—the scaffold's capacity for reversible, competitive MAO-A inhibition has been conclusively demonstrated by the 2017 and 2021 hydrazone derivative studies [8][9]. The unsubstituted parent serves as the minimum pharmacophore for MAO-A engagement, with the hydrazone group providing the critical hydrogen-bonding and π-stacking interactions observed in docking studies with the MAO-A active site [10]. Procurement of the parent compound enables medicinal chemistry teams to systematically explore substitution at the hydrazone terminus and acetamide nitrogen, with the goal of driving potency from the micromolar into the nanomolar range while retaining the favorable ADME profile predicted for this low-molecular-weight scaffold [11].

Quote Request

Request a Quote for (2E)-2-hydrazono-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.